![molecular formula C37H70N2O12 B080966 Erythromyclamine CAS No. 13368-00-8](/img/structure/B80966.png)
Erythromyclamine
Overview
Description
Erythromyclamine is a derivative of erythromycin, a well-known macrolide antibiotic. It is characterized by its complex structure, which includes a 14-membered lactone ring. This compound is known for its antibacterial properties and is used in various medical and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Erythromyclamine is synthesized through a series of chemical reactions starting from erythromycin. The process involves the selective removal of specific functional groups and the introduction of new ones to achieve the desired structure. The key steps include:
Hydrolysis: Erythromycin undergoes hydrolysis to remove certain groups.
Amination: Introduction of an amino group to form this compound.
Purification: The compound is purified using techniques such as crystallization and chromatography.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using the bacterium Saccharopolyspora erythraea. The fermentation process is optimized to produce high yields of erythromycin, which is then chemically modified to obtain this compound. The process includes:
Fermentation: Culturing Saccharopolyspora erythraea under controlled conditions.
Extraction: Isolating erythromycin from the fermentation broth.
Chemical Modification: Converting erythromycin to this compound through chemical reactions.
Chemical Reactions Analysis
Erythromyclamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can modify the functional groups in this compound. Sodium borohydride is a common reducing agent used.
Substitution: this compound can undergo substitution reactions where specific groups are replaced by others.
Major Products:
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Compounds: Formed through substitution reactions.
Scientific Research Applications
Chemistry
Erythromyclamine serves as a crucial starting material in the synthesis of various derivatives. Its structural features allow for modifications that can lead to the development of new compounds with enhanced biological activities. Researchers utilize this compound in:
- Synthesis of Antibiotic Derivatives : It is used to create new macrolide antibiotics that may have improved efficacy against resistant bacterial strains.
- Chemical Research : this compound is involved in studies focusing on reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound is primarily studied for its effects on bacterial protein synthesis. Its mechanism of action involves inhibiting bacterial ribosomes, which makes it a valuable subject in microbiological studies. Key applications include:
- Antibacterial Studies : this compound's potential as an antibacterial agent is explored against various pathogens, particularly those resistant to standard treatments.
- Mechanistic Studies : Research has focused on understanding how this compound interacts with ribosomal RNA and proteins, providing insights into its antibacterial activity.
Medicine
This compound is being investigated for its therapeutic potential in treating bacterial infections, especially those resistant to other antibiotics. Notable applications include:
- Treatment of Respiratory Infections : Formulations for inhalation have been developed to deliver this compound directly to the lungs, targeting infections caused by pathogens such as Streptococcus pneumoniae and Haemophilus influenzae .
- Pharmacokinetics Studies : Quantitative analysis methods have been established to measure this compound levels in human plasma, aiding in bioequivalence studies and therapeutic monitoring .
Industry
In industrial applications, this compound is utilized as a research tool and in the production of specialized antibiotics. Its role includes:
- Drug Development : this compound is employed in pharmaceutical research to develop new antibiotic formulations and delivery systems.
- Production of Antibiotics : The compound is used in the manufacturing processes of various macrolide antibiotics due to its structural similarity to other well-known antibiotics like erythromycin.
Case Study 1: Aerosolized Formulations
Research has demonstrated that concentrated this compound formulations can effectively treat endobronchial infections when aerosolized for inhalation. These formulations are designed to minimize side effects while ensuring adequate delivery to the lung tissue .
Case Study 2: Quantitative Analysis
A study published in PubMed developed a liquid chromatography-tandem mass spectrometry method for quantifying this compound in human plasma, highlighting its importance in pharmacokinetic studies .
Data Table: Summary of Applications
Application Area | Specific Use | Key Findings |
---|---|---|
Chemistry | Synthesis of derivatives | Used as a starting material for new antibiotic development |
Biology | Antibacterial studies | Inhibits protein synthesis in bacteria |
Medicine | Treatment of infections | Effective against resistant strains; inhalation formulations developed |
Industry | Drug development | Utilized in manufacturing specialized antibiotics |
Mechanism of Action
Erythromyclamine is compared with other macrolide antibiotics such as:
Erythromycin: The parent compound from which this compound is derived. This compound has a modified structure that enhances its antibacterial properties.
Clarithromycin: Another macrolide with similar antibacterial activity but different pharmacokinetic properties.
Azithromycin: Known for its extended half-life and broader spectrum of activity.
Uniqueness: this compound’s unique structure allows it to overcome certain bacterial resistance mechanisms that affect other macrolides. Its modifications provide enhanced stability and efficacy against resistant bacterial strains .
Comparison with Similar Compounds
- Erythromycin
- Clarithromycin
- Azithromycin
Biological Activity
Erythromyclamine, a compound derived from Erythrina species, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological effects.
Chemical Profile
This compound belongs to a class of compounds known as alkaloids, which are characterized by their nitrogen-containing structures. These compounds often exhibit significant pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. A study evaluating the chemical constituents of Erythrina stricta reported that various isolated compounds demonstrated significant activity against pathogens such as Mycobacterium tuberculosis and Plasmodium falciparum. The most notable findings include:
- Antiplasmodial Activity : Compounds isolated from Erythrina stricta showed varying levels of activity against Plasmodium falciparum, with IC50 values as low as 2.5 µg/mL for the most effective compound .
- Antimycobacterial Activity : Several compounds exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Mycobacterium tuberculosis, indicating potential utility in treating tuberculosis .
Cytotoxicity
This compound has also been studied for its cytotoxic effects on cancer cells. In vitro assays revealed:
- Cytotoxic Effects : The compound demonstrated significant cytotoxicity against various cancer cell lines, including NCI-H187 and BC cells, with IC50 values of 2.1 and 2.9 µg/mL, respectively . This suggests its potential role as an anticancer agent.
Case Study: Erythrocytosis and this compound
A notable case study involved a 25-year-old woman presenting with erythrocytosis. While this case primarily focused on hematological evaluations, it indirectly highlighted the relevance of this compound in understanding erythropoiesis and related conditions. The patient exhibited elevated hemoglobin levels and hypoxia-related symptoms, prompting investigations into potential underlying causes such as methemoglobinemia, where compounds like this compound could play a role in modulating oxygen delivery .
Research Findings
Recent research has expanded the understanding of this compound's biological activities through computational studies and experimental validations:
- Computational Studies : Investigations into the molecular targets of this compound have shown promise in identifying its interactions with key biological pathways involved in inflammation and cancer progression .
- In Vitro Studies : Various studies have employed MTT assays and flow cytometry to assess the anti-proliferative effects of this compound on breast cancer cell lines, demonstrating its potential as a natural inhibitor of fatty acid synthase (FASN) .
Summary Table of Biological Activities
Properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11S,12R,13S,14R)-10-amino-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70N2O12/c1-14-25-37(10,45)30(41)20(4)27(38)18(2)16-35(8,44)32(51-34-28(40)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-32,34,40-42,44-45H,14-17,38H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27?,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLJRCAJSCMIND-FRSXEBCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13368-00-8 | |
Record name | Erythromyclamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013368008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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